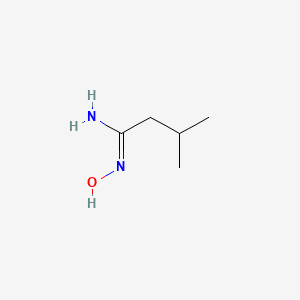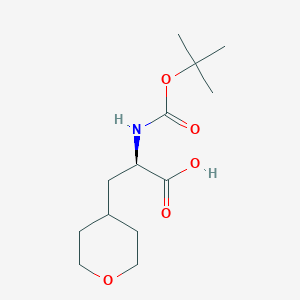![molecular formula C7H12N2O B3101430 octahydro-1H-pyrrolo[3,4-c]pyridin-1-one CAS No. 1391926-56-9](/img/structure/B3101430.png)
octahydro-1H-pyrrolo[3,4-c]pyridin-1-one
Vue d'ensemble
Description
Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one is a chemical compound with the molecular formula C7H13ClN2O . Its average mass is 176.644 Da and its monoisotopic mass is 176.071640 Da .
Molecular Structure Analysis
The molecular structure of octahydro-1H-pyrrolo[3,4-c]pyridin-1-one consists of a pyrrolo and pyridinone ring structure . More detailed structural analysis may require advanced spectroscopic techniques.
Physical And Chemical Properties Analysis
Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one has a molecular formula of C7H13ClN2O, an average mass of 176.644 Da, and a monoisotopic mass of 176.071640 Da .
Applications De Recherche Scientifique
Kinase Inhibition and Heterocyclic Chemistry
Heterocyclic compounds, such as pyrazolo[3,4-b]pyridine, which share a relation to octahydro-1H-pyrrolo[3,4-c]pyridin-1-one, are pivotal in the design of kinase inhibitors. These compounds showcase versatility by interacting with kinases through multiple binding modes, making them foundational in the development of inhibitors targeting a broad range of kinases. The interaction often occurs at the hinge region of the kinase, although variations exist, demonstrating the structural flexibility and importance of such scaffolds in medicinal chemistry (Wenglowsky, 2013).
Synthetic Applications in Medicinal Chemistry
Octahydro-pyrano and hexahydrofuro[2,3-d]pyrimidin-2-one derivatives, closely related to octahydro-1H-pyrrolo[3,4-c]pyridin-1-one, are highlighted for their broad synthetic applications and bioavailability. These compounds are crucial precursors in the medicinal and pharmaceutical industries, demonstrating the versatility and potential of such structures in drug development and other synthetic applications. The review emphasizes the role of hybrid catalysts in synthesizing these scaffolds, underscoring their significance in creating lead molecules for future research (Parmar, Vala, & Patel, 2023).
Supramolecular Chemistry and Spin Crossover
Discrete polynuclear iron(II) complexes featuring octahedral distortion parameters showcase the utility of heterocyclic compounds in forming supramolecular architectures with rich spin crossover (SCO) activity. These materials are explored for their potential in molecular switches and other applications, highlighting the structural diversity and functional capabilities of octahedral and related heterocyclic structures in advanced materials science (Hogue, Singh, & Brooker, 2018).
Mécanisme D'action
Target of Action
Related compounds such as 1h-pyrrolo[2,3-b]pyridine derivatives have been found to inhibit fibroblast growth factor receptors (fgfrs) , which play an essential role in various types of tumors .
Mode of Action
Related compounds have shown to inhibit the fgfr signaling pathway, which is associated with the progression and development of several cancers .
Biochemical Pathways
Related compounds have shown to inhibit the fgfr-dependent signaling pathways, which can facilitate cancer initiation, progression, and resistance to cancer therapy .
Pharmacokinetics
Related compounds such as 2,3-dihydro-1h-pyrrolo[3,4-b]quinolin-1-one derivatives have shown stability in both simulated gastric fluid and simulated intestinal fluid .
Result of Action
Related compounds have shown to inhibit cell proliferation and induce apoptosis in cancer cells .
Action Environment
Related compounds have shown that the intensification of hydrophobic properties by increasing the substituent to two carbon atoms weakened the analgesic properties .
Propriétés
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7-6-1-2-8-3-5(6)4-9-7/h5-6,8H,1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHNWTSCXPCOMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1C(=O)NC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
octahydro-1H-pyrrolo[3,4-c]pyridin-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Cis-Tert-Butyl 3-Oxohexahydropyrrolo[3,4-B][1,4]Thiazine-6(2H)-Carboxylate](/img/structure/B3101421.png)
![tert-butyl2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B3101425.png)



